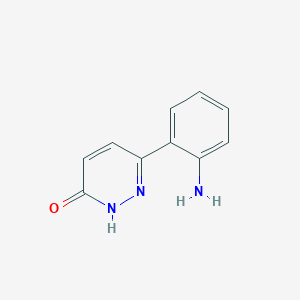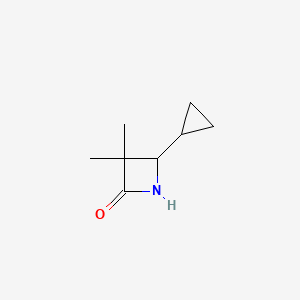![molecular formula C13H15ClFN3O B1442884 3-[(4-Fluorphenyl)methyl]-5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-Hydrochlorid CAS No. 1311315-96-4](/img/structure/B1442884.png)
3-[(4-Fluorphenyl)methyl]-5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-Hydrochlorid
Übersicht
Beschreibung
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3O and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Die Indolderivate, die strukturelle Ähnlichkeiten mit unserer Zielverbindung aufweisen, wurden als antiviral wirksam beschrieben. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Das Vorhandensein der Fluorphenylgruppe in unserer Verbindung könnte möglicherweise ihre antiviralen Fähigkeiten verbessern und sie zu einem Kandidaten für die weitere Erforschung in der Entwicklung von antiviralen Medikamenten machen.
Entzündungshemmende Studien
Indolderivate sind auch für ihre entzündungshemmenden Eigenschaften bekannt. Der Oxadiazol-Rest in der Verbindung ist besonders interessant, da er oft mit entzündungshemmender Aktivität assoziiert ist. Dies deutet darauf hin, dass unsere Verbindung in der Erforschung neuer entzündungshemmender Wirkstoffe eingesetzt werden könnte, die möglicherweise einen neuen therapeutischen Ansatz für Entzündungsbedingte Krankheiten bieten .
Antitumoraktivität
Die strukturellen Bestandteile der Verbindung, wie der Pyrrolidinring, finden sich in vielen biologisch aktiven Verbindungen mit Antitumoraktivität. Die Erforschung des Potenzials der Verbindung als Antitumormittel könnte zur Entwicklung neuartiger Therapien führen, die auf bestimmte Krebsarten abzielen und die einzigartigen Eigenschaften der Pyrrolidin- und Oxadiazolgruppen nutzen .
Antimikrobielle Anwendungen
Verbindungen mit einem Indolkern sind bekannt dafür, antimikrobielle Eigenschaften zu besitzen. Die Kombination der Fluorphenyl- und Oxadiazolgruppen in unserer Verbindung könnte zu einem breiten Spektrum an antimikrobieller Aktivität beitragen und sie zu einem wertvollen Gut im Kampf gegen resistente mikrobielle Stämme machen .
Neuropharmakologisches Potenzial
Der Pyrrolidinring ist ein häufiges Merkmal in neuroaktiven Medikamenten, da er sich auf die Stereochemie und die dreidimensionale Abdeckung von Molekülen auswirkt. Dies deutet darauf hin, dass unsere Verbindung auf ihre möglichen Auswirkungen auf das zentrale Nervensystem untersucht werden könnte, was möglicherweise zu neuen Behandlungen für neurologische Erkrankungen führt .
Antidiabetische Forschung
Indolderivate wurden als antidiabetisch wirksam identifiziert. Die einzigartige Struktur unserer Verbindung, insbesondere der Oxadiazolring, könnte auf ihre Verwendbarkeit bei der Modulation des Blutzuckerspiegels untersucht werden und einen neuen Weg für die Entwicklung antidiabetischer Medikamente eröffnen .
Antimalariastudien
Die biologischen Aktivitäten von Indolderivaten erstrecken sich auf antimalarielle Wirkungen. Die strukturellen Merkmale der Verbindung, einschließlich der Fluorphenylgruppe, könnten bei der Entwicklung neuer Antimalariamittel genutzt werden, die möglicherweise zum weltweiten Kampf gegen Malaria beitragen .
Enzyminhibition
Indolderivate sind dafür bekannt, als Enzyminhibitoren zu wirken, was für die Behandlung verschiedener Krankheiten von entscheidender Bedeutung ist. Die spezifische Anordnung der funktionellen Gruppen der Verbindung könnte auf ihre Fähigkeit, Schlüsselenzyme in pathologischen Prozessen zu hemmen, untersucht werden, wodurch Erkenntnisse über neue therapeutische Strategien gewonnen werden .
Wirkmechanismus
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of Action
The mode of action would depend on the specific target proteins of this compound. The fluorophenyl group could be involved in hydrophobic interactions, while the pyrrolidine ring could form hydrogen bonds or dipole-dipole interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The effects could range from enzyme inhibition or activation, to effects on cell signaling, depending on the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, charge, and the presence of functional groups. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific actions of this compound on its target proteins. This could range from changes in cell growth and proliferation, to effects on cell death, depending on the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance or inhibit its binding to target proteins .
Biochemische Analyse
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities. In in vitro and in vivo studies, prolonged exposure to 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
In animal models, the effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride vary with different dosages. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce toxic or adverse effects, such as cellular damage or organ dysfunction. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The metabolic fate of this compound includes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall bioavailability and efficacy. Understanding the transport mechanisms of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRADVFJPPHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)



![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)



![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)

